

In-Depth Comparative Analysis of C₁₄H₁₈BrN₅O₂ and Structurally Related Compounds

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Compound of Interest

Compound Name: C₁₄H₁₈BrN₅O₂

Cat. No.: B12631912

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Executive Summary

Extensive searches for a publicly documented compound with the molecular formula **C₁₄H₁₈BrN₅O₂** have not yielded a definitive identification. This suggests that the compound in question may be a novel, proprietary, or less-studied agent. Consequently, a direct head-to-head comparison with experimental data against similar compounds is not feasible at this time.

This guide, therefore, provides a foundational framework for the comparative analysis of a novel compound, hypothetically designated as Compound X (**C₁₄H₁₈BrN₅O₂**). We will outline the critical experiments, data presentation formats, and pathway visualizations that would be necessary for a comprehensive evaluation against established compounds with similar structural motifs or mechanisms of action. This framework is designed to be a practical tool for researchers actively developing or characterizing new chemical entities.

Hypothetical Profile of Compound X (C₁₄H₁₈BrN₅O₂)

To illustrate the comparative process, we will postulate a plausible mechanism of action for a compound with this molecular formula. The presence of a bromine atom and a relatively high nitrogen content could suggest a role as a kinase inhibitor or a receptor antagonist. For the

purpose of this guide, we will assume Compound X is a selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3 β), a key enzyme in various cellular signaling pathways.

Identification of Comparable Compounds

Based on the hypothetical mechanism of action, suitable compounds for a head-to-head comparison would include other well-characterized GSK-3 β inhibitors. A selection of such compounds is presented in Table 1.

Compound	Molecular Formula	Class	Reported IC50 for GSK-3 β
CHIR-99021	C22H18Cl2N8	Aminopyrimidine	6.7 nM
Kenpaullone	C16H11BrN2O	Indolo[3,2-d] [1]benzazepine	5 nM
AR-A014418	C15H13N3O2S	Thiazole	38 nM
Tideglusib	C19H14N2O2S	Thiadiazolidinone	5 nM
Compound X	C14H18BrN5O2	Hypothetical	To be determined

Table 1: Selected GSK-3 β Inhibitors for Comparative Analysis. This table provides a summary of key information for established GSK-3 β inhibitors that would serve as relevant benchmarks for evaluating a novel compound like Compound X.

Essential Experimental Comparisons

A rigorous comparative analysis would involve a series of in vitro and in vivo experiments to determine the potency, selectivity, and cellular effects of Compound X relative to the benchmarks.

Biochemical Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against GSK-3 β and to assess its selectivity against a panel of other kinases.

Experimental Protocol: Kinase Inhibition Assay

- Reagents: Recombinant human GSK-3 β , kinase buffer, ATP, and a fluorescently labeled substrate peptide.
- Procedure:
 - A serial dilution of Compound X and benchmark compounds is prepared.
 - The compounds are incubated with GSK-3 β in the kinase buffer.
 - The kinase reaction is initiated by the addition of ATP and the substrate peptide.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Data Presentation:

Compound	GSK-3 β IC50 (nM)	PKA IC50 (nM)	CDK2 IC50 (nM)	Selectivity Ratio (PKA/GSK-3 β)
Compound X	Experimental Data	Experimental Data	Experimental Data	Calculated Value
CHIR-99021	Literature Value	Literature Value	Literature Value	Literature Value
Kenpaullone	Literature Value	Literature Value	Literature Value	Literature Value

Table 2: Comparative Potency and Selectivity Profile. This table structure allows for a clear comparison of the inhibitory activity of Compound X against the target kinase (GSK-3 β) and off-target kinases (e.g., PKA, CDK2) to assess its selectivity.

Cellular Activity and Pathway Analysis

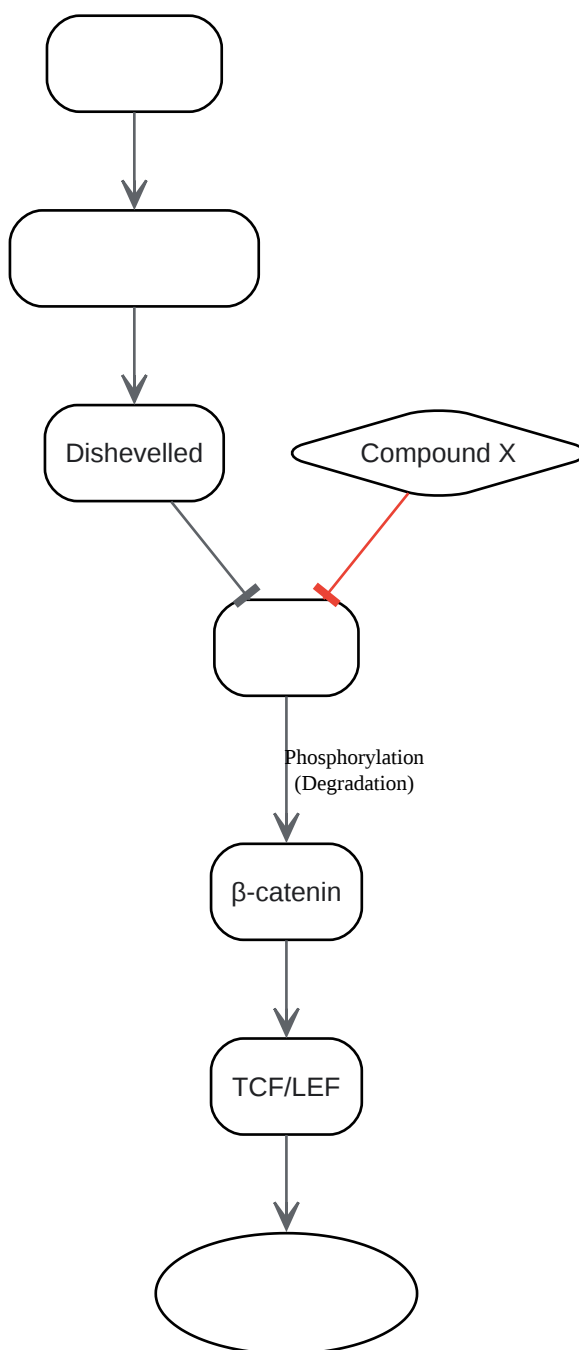
Objective: To confirm the on-target activity of Compound X in a cellular context by measuring the phosphorylation of a known GSK-3 β substrate.

Experimental Protocol: Western Blot Analysis of β -catenin

- Cell Culture: A suitable cell line (e.g., HEK293T) is cultured to a specified confluency.
- Treatment: Cells are treated with varying concentrations of Compound X and benchmark compounds for a defined period.
- Lysis: Cells are lysed to extract total protein.
- Western Blotting:
 - Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
 - Proteins are transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against phosphorylated β -catenin (a GSK-3 β substrate) and total β -catenin.
 - After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
 - The signal is detected using a chemiluminescent substrate.
- Data Analysis: The band intensities are quantified, and the ratio of phosphorylated β -catenin to total β -catenin is calculated.

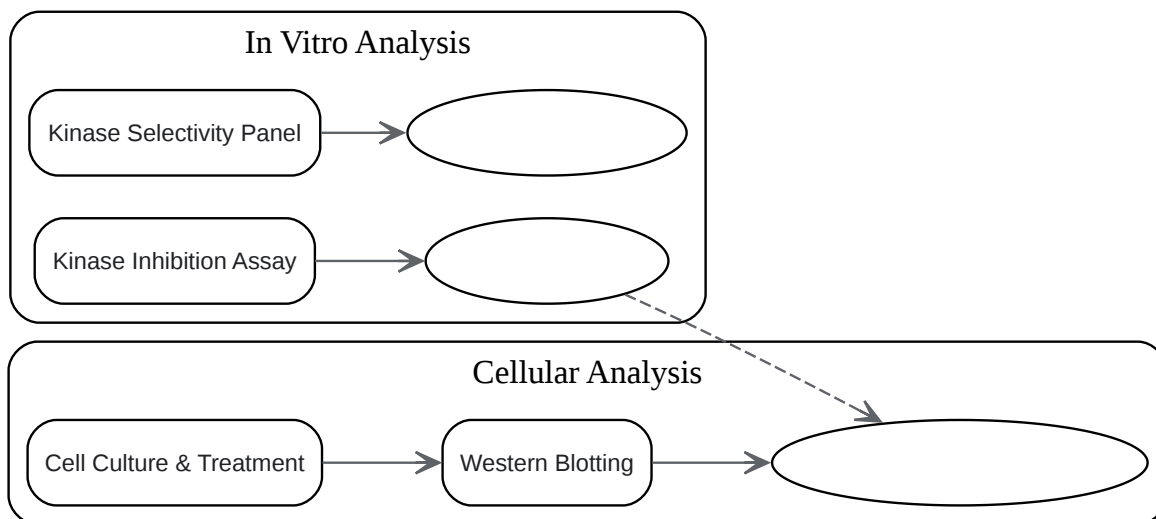
Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological pathways and experimental procedures.



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Figure 1: Wnt/β-catenin Signaling Pathway with the inhibitory action of Compound X on GSK-3β.



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References

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
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